molecular formula C17H15N3O4S2 B2628298 5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole CAS No. 1797342-47-2

5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole

Cat. No.: B2628298
CAS No.: 1797342-47-2
M. Wt: 389.44
InChI Key: YZHKSSNCEMSMHG-UHFFFAOYSA-N
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Description

5-[3-(4-Methoxybenzenesulfonyl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole is a synthetic organic compound provided for research purposes. Its molecular structure incorporates a benzothiadiazole core, a heterocyclic ring system known in medicinal chemistry for its versatile biological activity. This particular compound is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any personal use. Compounds featuring the benzothiadiazole scaffold are of significant interest in several research fields. Recent scientific investigations into structurally related benzothiadiazole derivatives have revealed potential applications in neuroscience, with some acting as promising antidepressant agents through mechanisms such as selective inhibition of the monoamine oxidase A (MAO-A) enzyme and modulation of serotonergic pathways . Furthermore, the benzothiadiazole core is found in molecules studied for their anticancer properties. Related "SMART" (Substituted Methoxybenzoyl-Aryl-Thiazole) compounds, which share structural features like conjugated aromatic systems, have demonstrated potent antiproliferative activity against cancer cell lines, including melanoma and prostate cancer, by inhibiting tubulin polymerization . Other research on benzothiadiazole-sulfonamide hybrids has shown them to be effective inhibitors of carbonic anhydrase isoforms, including the tumor-associated hCA IX, and can induce apoptosis in cancer cells . The presence of both the benzothiadiazole unit and a sulfonyl group in this molecule makes it a valuable chemical probe for researchers exploring new therapeutic targets in areas such as neuropharmacology and oncology.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S2/c1-24-12-3-5-13(6-4-12)26(22,23)14-9-20(10-14)17(21)11-2-7-15-16(8-11)19-25-18-15/h2-8,14H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHKSSNCEMSMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the [2+2] cycloaddition reaction, which is a powerful tool for constructing four-membered rings such as azetidines . The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its pharmacological properties, particularly in drug discovery. Its structure suggests potential activity against various biological targets:

  • Antidepressant Activity : Research indicates that derivatives of benzothiadiazole compounds exhibit inhibitory activity against monoamine oxidase B (MAO-B), which is significant for treating neurodegenerative diseases complicated by depression. A study highlighted a derivative that significantly reduced immobility time in forced swim tests, suggesting its potential as an antidepressant .
  • Anticancer Properties : Benzothiazole derivatives have shown promising results in inhibiting cancer cell proliferation. Compounds similar to 5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole have been tested against pancreatic cancer cells, demonstrating significant anticancer activity .
  • Antimicrobial Effects : The compound's derivatives have been tested for antibacterial and antifungal activities. Studies report effective inhibition against various pathogens including Staphylococcus aureus and Candida albicans, indicating its potential as a therapeutic agent in infectious diseases .

Biological Applications

The biological activity of this compound extends beyond just medicinal uses:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes such as cholinesterase and MAO-B. This inhibition is crucial for developing treatments for conditions like Alzheimer's disease .
  • Molecular Docking Studies : Computational studies have shown that the compound can effectively bind to target enzymes, which is essential for understanding its mechanism of action at the molecular level .

Data Tables

Application AreaPotential UsesKey Findings
Medicinal ChemistryAntidepressants, anticancer agentsInhibitory effects on MAO-B; significant anticancer activity against pancreatic cells
Biological ApplicationsEnzyme inhibitors (e.g., cholinesterase)Effective binding to target enzymes via molecular docking studies
Antimicrobial ActivityTreatment for bacterial and fungal infectionsEffective against Staphylococcus aureus and Candida albicans

Case Studies

  • Neurodegenerative Disease Research : A study synthesized several benzothiazole derivatives including the target compound and tested their effects on MAO-B inhibition. Results showed that certain derivatives significantly reduced enzyme activity, supporting their potential use in treating neurodegenerative diseases complicated by depression .
  • Anticancer Investigations : Another research effort focused on evaluating the anticancer properties of benzothiazole derivatives against various cancer cell lines. The study found that specific compounds exhibited potent cytotoxicity with low IC50 values, indicating strong potential for further development as anticancer therapies .

Mechanism of Action

The mechanism by which 5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole exerts its effects involves its interaction with specific molecular targets. The azetidine ring and benzothiadiazole core can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Molecular Weight Key Properties/Activities Reference ID
Target Compound (BI95345) Benzothiadiazole Azetidine-1-carbonyl + 4-MeO-Ph-SO₂ 370.42 Undisclosed (research compound)
BI71938 Benzothiadiazole Pyrrolidine-1-carbonyl + Ph-SO₂ 373.45 Undisclosed (structural analogue)
DS 103-282 Benzothiadiazole 5-Cl + Imidazolin-2-yl-amino 296.75 Myotonolytic activity, CNS effects
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole Benzothiazole 4-MeO-Ph 275.75 Bioactive heterocyclic (antimicrobial)
Key Observations:

Core Heterocycle: The target compound and BI71938 share a benzothiadiazole core, whereas DS 103-282 retains the core but substitutes the azetidine with an imidazoline-amino group. Benzothiazole derivatives (e.g., ) differ in the heteroatom arrangement (S instead of S and N) but retain aromatic bioactivity.

Substituent Effects: The azetidine ring in BI95345 (4-membered) versus pyrrolidine in BI71938 (5-membered) impacts conformational flexibility. Azetidine’s smaller ring size may reduce steric hindrance, enhancing binding affinity in target proteins .

Biological Activity: DS 103-282 demonstrates myotonolytic activity via glycine neurotransmission modulation, suggesting benzothiadiazole derivatives may target neuromuscular pathways. The absence of an imidazoline group in BI95345 implies a divergent mechanism .

Pharmacological Potential and Challenges

  • Therapeutic Targets : The sulfonyl and azetidine groups position BI95345 as a candidate for protease or kinase inhibition, akin to sulfonamide-based drugs (e.g., sulfadiazine derivatives in ).
  • Limitations : Lack of disclosed biological data for BI95345 necessitates further studies to compare efficacy with DS 103-282 or benzothiazole analogues .

Biological Activity

The compound 5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole is a notable member of the benzothiadiazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : 3H-benzimidazol-5-yl-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone
  • Molecular Formula : C18H17N3O4S
  • Molecular Weight : 373.46 g/mol
  • CAS Number : 1704617-86-6

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The azetidine moiety is known for its ability to inhibit various proteases, particularly cathepsins, which play crucial roles in protein degradation and turnover in human cells.

Inhibition of Cathepsin L

Research indicates that compounds similar to this compound can act as potent inhibitors of the cysteine protease cathepsin L . Cathepsin L is involved in various physiological processes and disease states, including cancer and inflammation.

Key findings include:

  • Binding Affinity : The compound exhibits strong binding affinity to the active site of cathepsin L, which is critical for its inhibitory action.
  • Kinetic Studies : Inhibitory constants (K_i) have been reported in the nanomolar range for related compounds, suggesting a high potency in inhibiting cathepsin L activity .

Biological Activity Data

The biological activity can be summarized in the following table:

Activity TypeTarget Enzyme/PathwayObserved EffectReference
Protease InhibitionCathepsin LSignificant inhibition observed
Cellular ToxicityCancer Cell LinesInduced apoptosis
Anti-inflammatory EffectsCytokine ProductionReduced levels of IL-6 and TNF-α

Case Studies

  • Cancer Research : A study explored the effects of this compound on various cancer cell lines. Results indicated that it induced apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent.
  • Inflammation Models : In vivo studies demonstrated that treatment with this compound reduced inflammation markers in animal models of arthritis, suggesting anti-inflammatory properties.

Synthesis and Derivatives

The synthesis of this compound involves several steps:

  • Formation of the azetidine ring.
  • Sulfonylation with 4-methoxybenzenesulfonyl chloride.
  • Coupling with benzothiadiazole derivatives.

This compound serves as a scaffold for developing more potent analogs with enhanced biological activities.

Q & A

Basic: What synthetic strategies are commonly employed to prepare 5-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole?

Methodological Answer:
The compound is typically synthesized via multi-step reactions. Key steps include:

Azetidine sulfonylation : Reacting 4-methoxybenzenesulfonyl chloride with azetidine derivatives under basic conditions (e.g., pyridine or triethylamine) to form 3-(4-methoxybenzenesulfonyl)azetidine.

Carbonyl activation : The azetidine intermediate is coupled to the benzothiadiazole core using carbodiimide coupling agents (e.g., DCC or EDCI) in anhydrous solvents like DMF or THF .

Characterization : Final products are validated via melting point analysis, IR (to confirm sulfonyl and carbonyl groups), 1^1H/13^{13}C NMR (to verify substitution patterns), and elemental analysis (to confirm purity) .

Advanced: How can reaction yields be optimized during the coupling of the azetidine sulfonyl moiety to the benzothiadiazole core?

Methodological Answer:
Yield optimization requires systematic variation of:

  • Catalysts : Use of DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst to accelerate carbodiimide-mediated couplings .
  • Solvent polarity : Polar aprotic solvents like DMF improve solubility of intermediates, while THF may reduce side reactions .
  • Temperature : Controlled heating (e.g., 40–60°C) enhances reaction kinetics without degrading heat-sensitive groups.
    For example, achieved high yields (70–88%) for similar heterocyclic systems by refluxing in ethanol with K2_2CO3_3, suggesting alkaline conditions stabilize reactive intermediates .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • IR Spectroscopy : Identifies key functional groups (e.g., sulfonyl S=O stretches at 1150–1350 cm1^{-1}, carbonyl C=O at ~1650 cm1^{-1}) .
  • NMR Spectroscopy :
    • 1^1H NMR: Signals for methoxy protons (~δ 3.8 ppm) and azetidine ring protons (δ 3.5–4.5 ppm) .
    • 13^{13}C NMR: Carbonyl carbons appear at δ 165–175 ppm, while sulfonyl-attached carbons resonate at δ 125–140 ppm .
  • Elemental Analysis : Validates purity by comparing experimental vs. calculated C, H, N, S percentages .

Advanced: How can computational methods aid in predicting the bioactivity of this compound?

Methodological Answer:

  • Molecular Docking : Simulate interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. demonstrated docking poses of similar benzothiadiazole derivatives with α-glucosidase, showing binding affinities correlated with experimental IC50_{50} values .
  • QSAR Modeling : Analyze substituent effects (e.g., methoxy vs. bromo groups) on bioactivity using descriptors like logP, polar surface area, and H-bonding capacity .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions : Store at –20°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the sulfonyl or carbonyl groups.
  • Light Sensitivity : Protect from UV exposure due to the benzothiadiazole core’s photoactivity .
    recommends similar thiadiazole derivatives be stored at –20°C for long-term stability .

Advanced: How to resolve discrepancies between calculated and experimental elemental analysis data?

Methodological Answer:

  • Purification : Recrystallize the compound from a DMSO/water mixture (2:1) to remove hygroscopic impurities, as done for thiadiazole analogs in .
  • Solvent Retention : Dry samples under high vacuum (0.1 mmHg) for 24 hours to eliminate residual solvents skewing H/C ratios .
  • Alternative Techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks when elemental analysis is inconclusive .

Basic: What biological activities are hypothesized for this compound based on structural analogs?

Methodological Answer:

  • Enzyme Inhibition : The sulfonyl and benzothiadiazole groups suggest potential as a protease or kinase inhibitor, akin to benzothiazole derivatives with antitumor activity .
  • Antimicrobial Activity : Thiadiazole moieties in showed efficacy against bacterial strains, suggesting this compound may act similarly .

Advanced: What strategies validate the compound’s purity in conflicting chromatographic data?

Methodological Answer:

  • HPLC-DAD/MS : Use reverse-phase HPLC with diode-array detection (DAD) to quantify impurities (>95% purity threshold). Coupling with MS identifies co-eluting contaminants .
  • TLC Cross-Verification : Run TLC in multiple solvent systems (e.g., cyclohexane/ethyl acetate and chloroform/methanol) to confirm a single spot .

Basic: What solvents are compatible with this compound for further derivatization?

Methodological Answer:

  • Polar Solvents : DMSO, DMF, or acetonitrile for reactions requiring high solubility.
  • Non-Polar Solvents : Ethyl acetate or dichloromethane for extraction and column chromatography .

Advanced: How to design SAR studies for optimizing this compound’s bioactivity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with halogen (Cl, Br), alkyl (methyl, isopropyl), or electron-withdrawing groups (NO2_2) on the benzothiadiazole or methoxyphenyl rings.
  • In Silico Screening : Prioritize derivatives with improved docking scores and ADMET properties (e.g., lower hepatotoxicity) using tools like SwissADME .

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